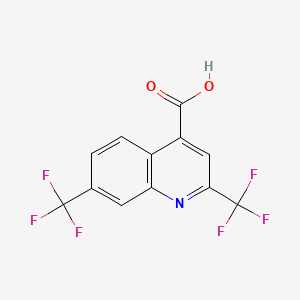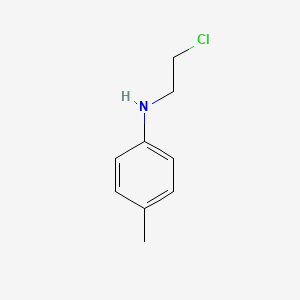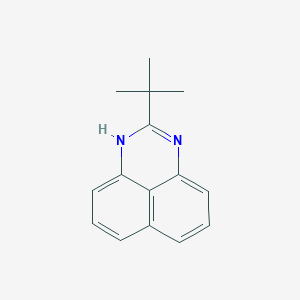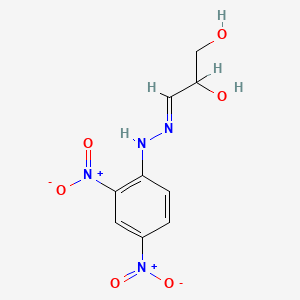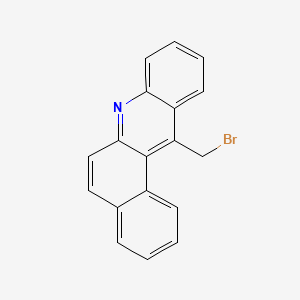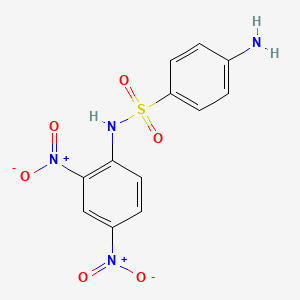
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a dinitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dinitrochlorobenzene under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-(2,4-diaminophenyl)benzene-1-sulfonamide.
Oxidation: 4-Nitroso-N-(2,4-dinitrophenyl)benzene-1-sulfonamide.
Scientific Research Applications
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential antibacterial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effect of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and biological properties. The dinitrophenyl group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potential for forming stable complexes with biological molecules .
Properties
CAS No. |
36957-20-7 |
|---|---|
Molecular Formula |
C12H10N4O6S |
Molecular Weight |
338.30 g/mol |
IUPAC Name |
4-amino-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N4O6S/c13-8-1-4-10(5-2-8)23(21,22)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 |
InChI Key |
ACZLHKAAAGMFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


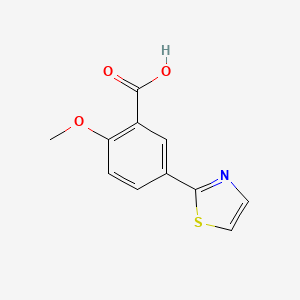


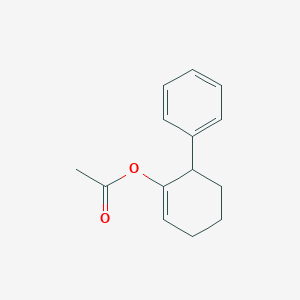
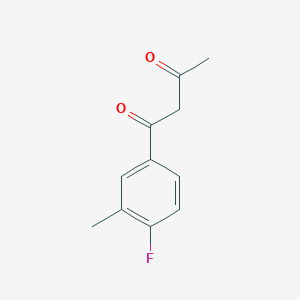
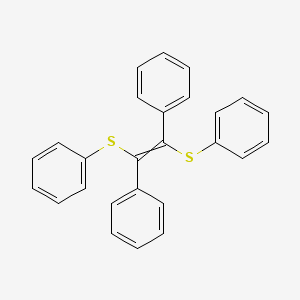

![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

